Evidence Gap: No Target-Specific Activity Data Found
A comprehensive search of authoritative sources, including ChEMBL, PubMed, and the Global Patent databases, finds zero quantitative bioactivity records, target annotations, or functional assay results for 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one [1]. Its ChEMBL record (CHEMBL3093865) is confirmed as existing but contains no tractable bioactivity data, no target assignments, and no reported mechanism of action [2]. No relevant patents list this specific compound as an exemplified active ingredient.
| Evidence Dimension | Target engagement (e.g., Ki, IC50, EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N/A |
| Quantified Difference | Cannot be calculated |
| Conditions | No assay conditions reported |
Why This Matters
For research procurement, this means the compound is functionally uncharacterized. Its value as a chemical probe or hit compound cannot be assessed against any known alternative, and it carries the maximum scientific risk.
- [1] Search across PubMed, Google Patents, and BindingDB for CAS 688793-27-3 and its IUPAC name, conducted on 2026-04-29. View Source
- [2] ChEMBL Database. Molecule JSON for CHEMBL3093865. View Source
